

4-Hydroxymethylthiazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxymethylthiazole

Cat. No.: B1350391

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxymethylthiazole** for Researchers and Drug Development Professionals

Introduction

4-Hydroxymethylthiazole is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical sciences. As a functionalized thiazole, it serves as a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules and approved pharmaceuticals.^{[1][2]} The thiazole ring itself is a privileged scaffold, present in numerous FDA-approved drugs, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[2][3]}

This technical guide provides a comprehensive overview of **4-Hydroxymethylthiazole**, detailing its molecular characteristics, synthesis protocols, biological activities, and applications in drug development. The information is tailored for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.

Core Molecular and Physicochemical Properties

The fundamental properties of **4-Hydroxymethylthiazole** are summarized below. This data provides a foundational understanding of the compound's chemical identity and physical characteristics.

Property	Value	Reference
Molecular Formula	C4H5NOS	[4] [5] [6] [7]
Molecular Weight	115.15 g/mol	[4] [5] [6]
CAS Number	7036-04-6	[4] [5] [6]
IUPAC Name	(1,3-thiazol-4-yl)methanol	[4]
Synonyms	Thiazole-4-methanol, 4-thiazolemethanol	[7]
SMILES	C1=C(N=CS1)CO	[4]
InChI	InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2	[4]
Melting Point	112-114 °C	[6]
Boiling Point	85-87 °C @ 0.3 mmHg	[6]
Purity	≥97%	[5]
Topological Polar Surface Area (TPSA)	33.12 Å ²	[5]
LogP	0.6354	[5]

Synthesis of 4-Hydroxymethylthiazole

The primary route for synthesizing **4-Hydroxymethylthiazole** involves the reduction of an ester, typically ethyl 4-thiazolecarboxylate. Below are two common experimental protocols for this conversion.

Experimental Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This method is a highly effective and common procedure for ester reduction.

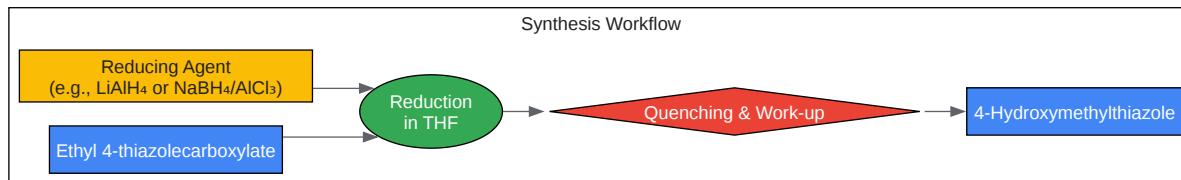
Materials:

- Ethyl 4-thiazolecarboxylate
- Lithium aluminum hydride (LiAlH₄), 1M solution in tetrahydrofuran (THF)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- 2M Sodium hydroxide (NaOH) solution
- Water
- Diatomaceous earth (Celite)

Procedure:[6]

- To a stirred solution of ethyl 4-thiazolecarboxylate (224 mg) in anhydrous THF (4 mL) at 0 °C, slowly add a 1M solution of lithium aluminum hydride in THF (1.5 mL) dropwise.
- Allow the reaction mixture to naturally warm to room temperature and continue stirring for 1 hour.
- Carefully quench the reaction by sequentially adding ethyl acetate (20 mL), water (1 mL), 2M sodium hydroxide solution (2 mL), and finally water (3 mL).
- Filter the resulting precipitate through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure to yield **4-Hydroxymethylthiazole**. (Reported yield: 150 mg, 92%).[6]

Experimental Protocol 2: Reduction with Sodium Borohydride and Aluminum Chloride


This protocol offers a safer alternative to using the highly reactive lithium aluminum hydride.[8][9]

Materials:

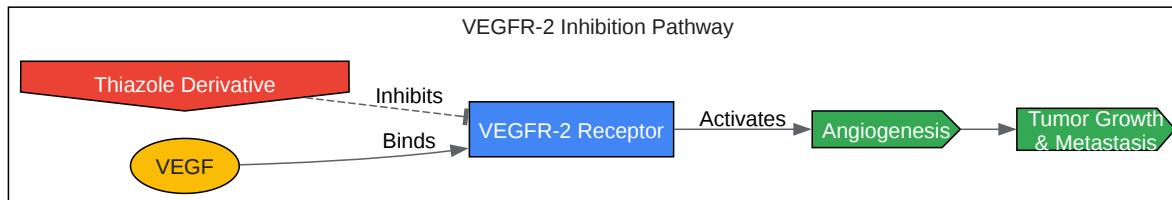
- Ethyl 4-thiazolecarboxylate
- Sodium borohydride (NaBH_4)
- Aluminum chloride (AlCl_3)
- Anhydrous Tetrahydrofuran (THF) or Monoglyme
- Ice
- Concentrated Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution

Procedure:[9]

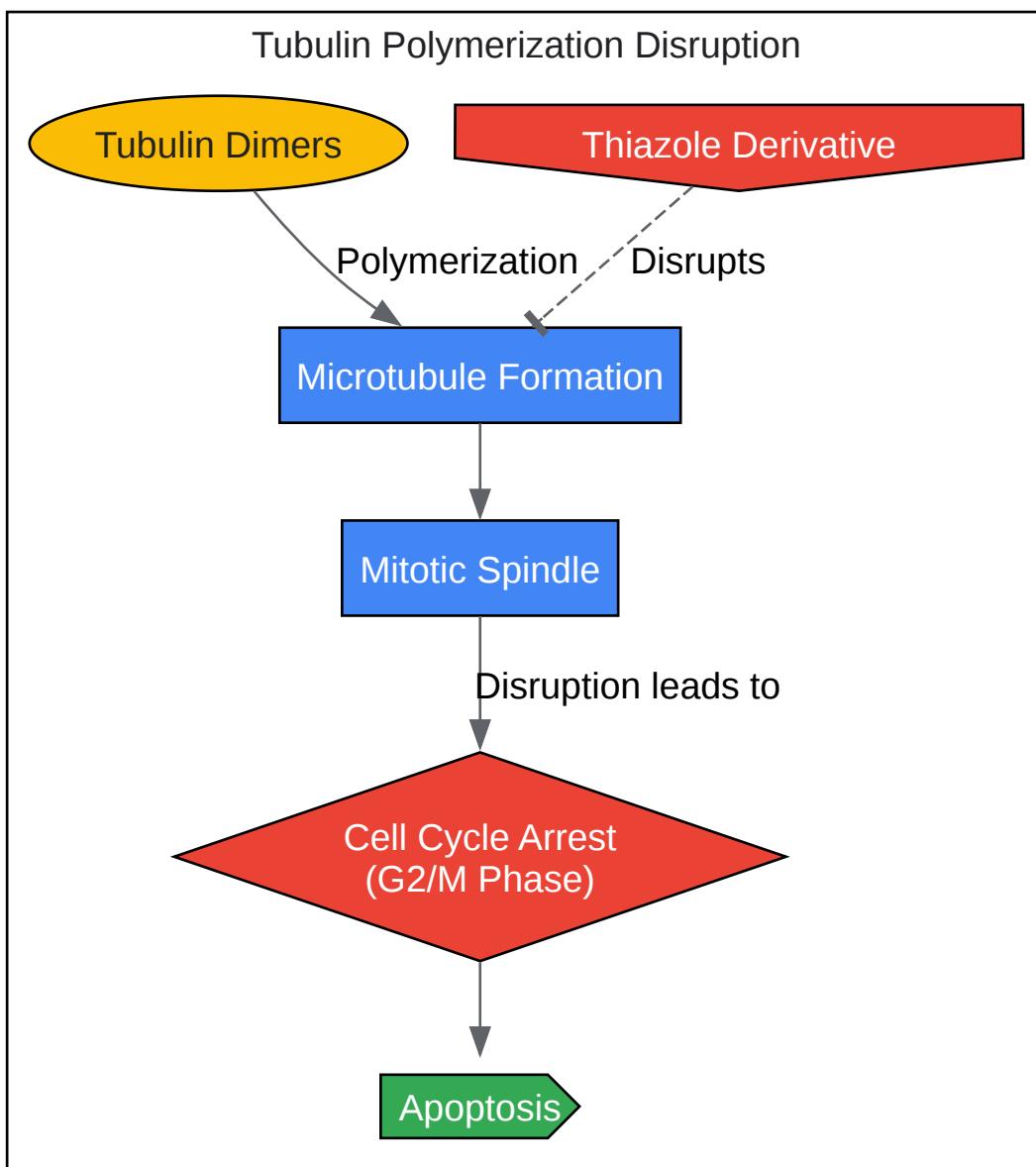
- Charge a reaction vessel with monoglyme (200 mL) and cool to -10 °C.
- Add sodium borohydride (44.0 g) in one portion at -10 °C and stir for 15 minutes.
- Slowly add aluminum chloride (50.0 g) over 1 hour, maintaining the temperature between -10 °C and +5 °C. Stir for an additional 30 minutes at 0 °C.
- Add ethyl 4-thiazolecarboxylate (100.0 g) over 1 hour, keeping the temperature between 0-15 °C.
- Stir the reaction mixture at 15-25 °C for 4 hours, monitoring progress by HPLC.
- Pour the reaction mixture into a mixture of ice (500 g) and concentrated HCl (200 mL) and stir for 30 minutes.
- Concentrate the mixture at 50-60 °C to remove organic solvents and cool to 5 °C.
- Adjust the pH to 12.5 with sodium hydroxide solution at 5-15 °C and then heat to 45 °C.
- Extract the aqueous layer with THF (4 x 250 mL).
- Combine the organic layers, treat with charcoal at 45 °C, and distill off the THF to yield the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Hydroxymethylthiazole**.


Biological Activity and Signaling Pathways

While **4-Hydroxymethylthiazole** is primarily a synthetic intermediate, its core thiazole structure is associated with significant biological activities. Analogs and derivatives have shown notable efficacy as anticancer and antimicrobial agents.[3][10]


Anticancer Activity: Inhibition of VEGFR-2 and Tubulin Polymerization

Analogs of 4-(Methoxymethyl)thiazole, a direct derivative, have demonstrated potent anticancer properties by targeting two key cellular processes: angiogenesis and mitosis.[10]

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, these thiazole derivatives can disrupt the tumor's blood supply.[10]
- **Tubulin Polymerization Disruption:** Tubulin is the protein subunit of microtubules, which are vital for forming the mitotic spindle during cell division. Thiazole analogs can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[10]

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

[Click to download full resolution via product page](#)

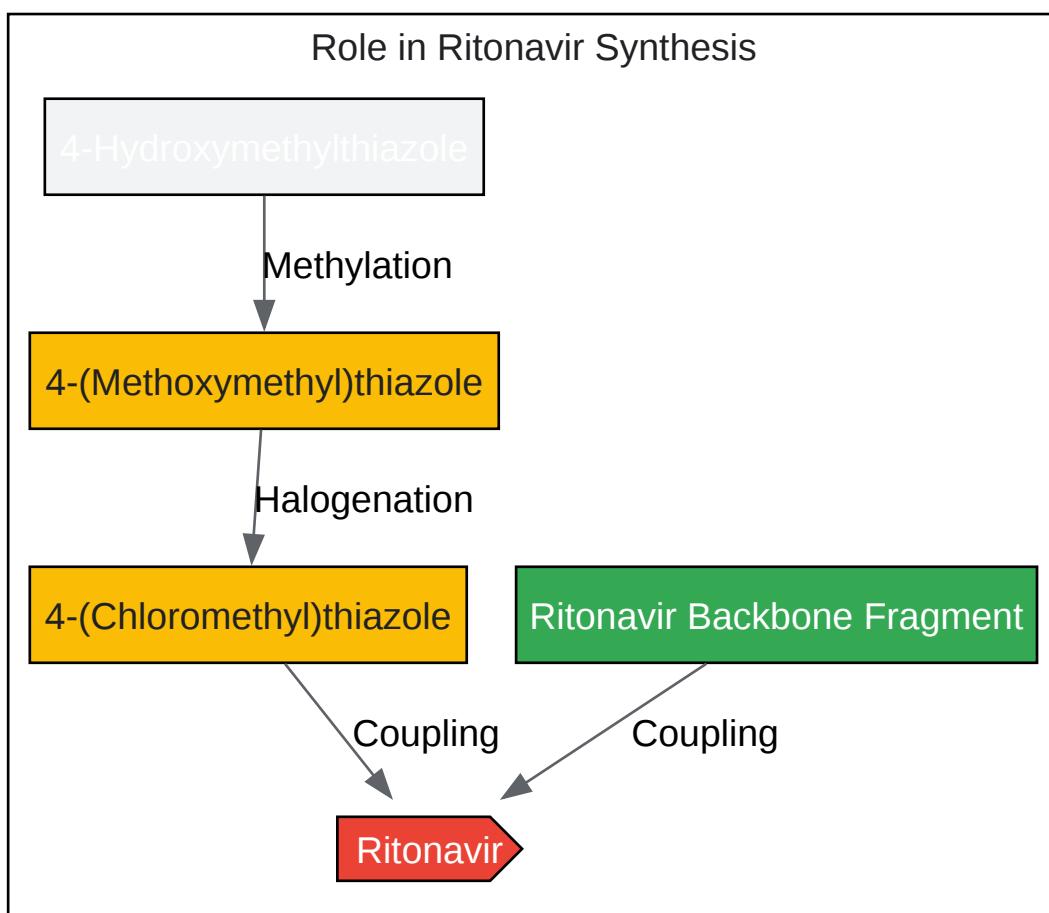
Caption: Mechanism of cell cycle arrest via tubulin polymerization disruption.

Antimicrobial and Antifungal Activity

Thiazole derivatives have also been explored for their efficacy against various microbial and fungal pathogens.^{[2][10]} The mechanism often involves the inhibition of essential enzymes or disruption of cellular structures specific to the pathogen.

A standard method for evaluating this activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: MIC Determination[\[10\]](#)


- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
- Serial Dilutions: Serially dilute the test compounds in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the prepared microbial suspension.
- Incubation: Incubate the plate under conditions (temperature, time) appropriate for the specific microorganism's growth.
- MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Application in Drug Development: A Key Synthetic Intermediate

4-Hydroxymethylthiazole's primary value lies in its role as a versatile intermediate for constructing more complex molecules.[\[1\]](#)[\[6\]](#) Its hydroxyl group provides a reactive handle for further chemical modifications, such as etherification or conversion to a leaving group for nucleophilic substitution.

Case Study: Synthesis of Ritonavir

A prominent example of its application is in the synthesis of Ritonavir, a potent HIV-1 protease inhibitor.[\[8\]](#) While not used directly, its methylated derivative, 4-(Methoxymethyl)thiazole, is a key building block for a side chain of the drug. The synthesis involves the methylation of **4-Hydroxymethylthiazole**, followed by further functionalization and coupling to the main drug scaffold.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Logical relationship of **4-Hydroxymethylthiazole** as a precursor in Ritonavir synthesis.

Conclusion

4-Hydroxymethylthiazole is a compound of significant utility in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional group make it an invaluable precursor for the development of complex pharmaceutical agents. The established biological activities of the broader thiazole class, particularly in oncology and infectious diseases, continue to inspire the use of intermediates like **4-Hydroxymethylthiazole** in the design and discovery of novel therapeutics. This guide provides the core technical information necessary for researchers to effectively utilize this important chemical entity in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bocsci.com [bocsci.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Hydroxymethylthiazole CAS#: 7036-04-6 [m.chemicalbook.com]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Hydroxymethylthiazole molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350391#4-hydroxymethylthiazole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com